molecular formula C19H26NO3P B383393 Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate CAS No. 476625-62-4

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate

Cat. No.: B383393
CAS No.: 476625-62-4
M. Wt: 347.4g/mol
InChI Key: ZHRFEFSAGNFATC-UHFFFAOYSA-N
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Description

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate is an organophosphorus compound with the molecular formula C({19})H({26})NO(_{3})P. This compound is notable for its unique structural features, which include a benzyl group, a dimethylamino group, and a phosphinate moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride, 4-(dimethylamino)phenol, and a suitable phosphinic acid derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

    Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.

    Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 80°C, depending on the reactivity of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products:

    Oxidation Products: Phosphine oxides.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Varied depending on the nucleophile used, leading to different substituted phosphinates.

Scientific Research Applications

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing it to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    Benzyl 4-(dimethylamino)phenylphosphinate: Lacks the hydroxy and methyl groups, resulting in different reactivity and applications.

    4-(Dimethylamino)phenylphosphinic acid: A simpler structure with distinct chemical properties and uses.

    Benzylphosphonic acid: Another related compound with different functional groups and reactivity.

Uniqueness: Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate is unique due to its combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO3P/c1-15(2)19(21)24(22,23-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)20(3)4/h5-13,15,19,21H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRFEFSAGNFATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(O)P(=O)(C1=CC=C(C=C1)N(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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